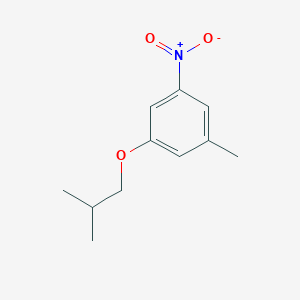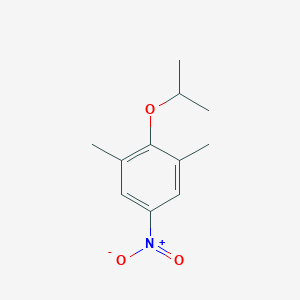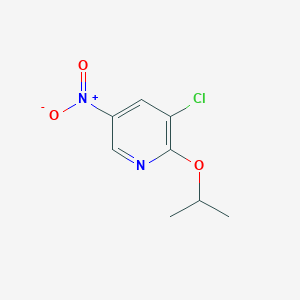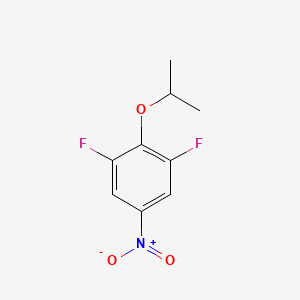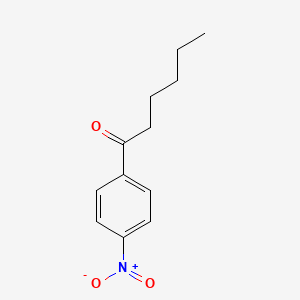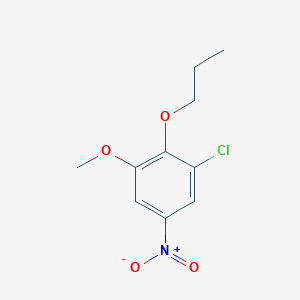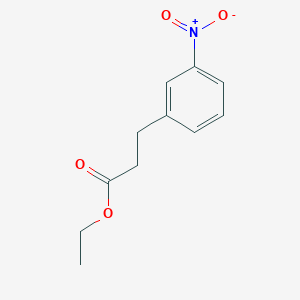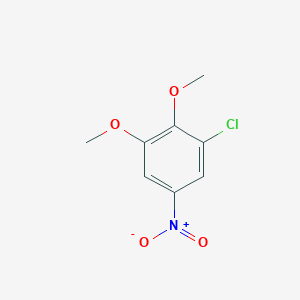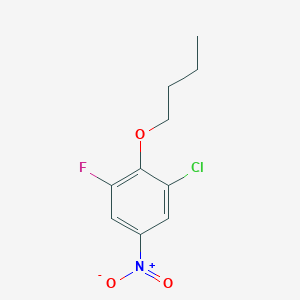
2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C10H11ClFNO3 It is a derivative of benzene, characterized by the presence of butoxy, chloro, fluoro, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 2-butoxy-1-chloro-3-fluorobenzene, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups like nitro and chloro, which activate the benzene ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (NAS): The nitro group can facilitate NAS reactions, where nucleophiles replace the chloro or fluoro substituents under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
Reduction: 2-Butoxy-1-chloro-3-fluoro-5-aminobenzene.
Substitution: Products depend on the nucleophile used, such as 2-butoxy-1-amino-3-fluoro-5-nitrobenzene when using an amine.
Scientific Research Applications
2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the electron-withdrawing groups on the benzene ring influence the reactivity and selectivity of the compound. For example, in electrophilic aromatic substitution, the nitro group deactivates the ring, making it less reactive towards electrophiles but more reactive towards nucleophiles in nucleophilic aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-nitrobenzene: Lacks the butoxy group, which affects its solubility and reactivity.
2-Butoxy-1-chloro-4-fluoro-5-nitrobenzene: Similar structure but with different substitution pattern, affecting its chemical properties.
2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene: Another isomer with different reactivity due to the position of the nitro group.
Uniqueness
2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and potential applications. The presence of the butoxy group enhances its solubility in organic solvents, while the nitro, chloro, and fluoro groups provide sites for further chemical modifications.
Properties
IUPAC Name |
2-butoxy-1-chloro-3-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-2-3-4-16-10-8(11)5-7(13(14)15)6-9(10)12/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSMQWYDDGYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
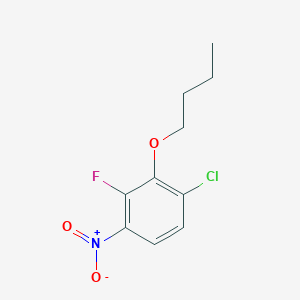

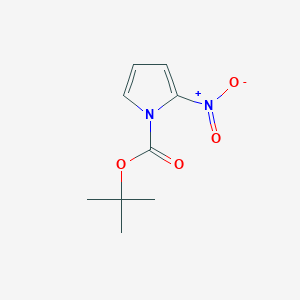
![1-[(Tert-butoxy)methyl]-3-nitrobenzene](/img/structure/B8028349.png)
